molecular formula C21H19N5O2 B2561245 2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide CAS No. 891116-11-3

2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

Cat. No. B2561245
CAS RN: 891116-11-3
M. Wt: 373.416
InChI Key: OFZAHIVONJACKT-UHFFFAOYSA-N
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Description

The compound “2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide” is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a triazolopyridazine group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyridazine ring, which is a fused ring system containing a triazole ring and a pyridazine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazolopyridazine ring and the acetamide group. The nitrogen atoms in these groups could act as nucleophiles in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxyphenyl group could increase its lipophilicity, which might affect its solubility and permeability .

Scientific Research Applications

Energetic Materials and Propellants

  • Application : 2-(4-ethoxyphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide (TATOT) has been investigated for its potential as an energetic material. Researchers study its thermal behavior, decomposition mechanisms, and kinetic models using techniques like thermogravimetry (TG), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy-mass spectrometry (TG-DSC-FTIR-MS). The compound’s thermal decomposition likely begins with ring-opening reactions in the fused ring system. Detailed mechanisms and kinetic models have been proposed .

Antitumor Activity

Medicinal Chemistry and Drug Development

Organic Synthesis and Intermediates

Safety and Thermal Stability Assessment

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with biological targets through hydrogen bonding or other types of intermolecular interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications .

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-2-28-18-9-3-15(4-10-18)13-21(27)23-17-7-5-16(6-8-17)19-11-12-20-24-22-14-26(20)25-19/h3-12,14H,2,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZAHIVONJACKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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